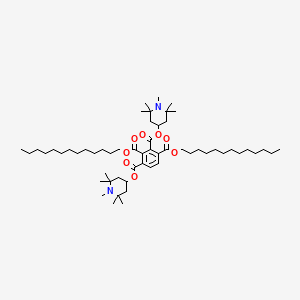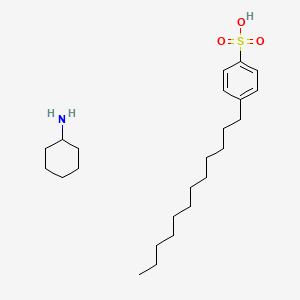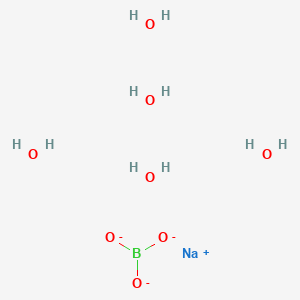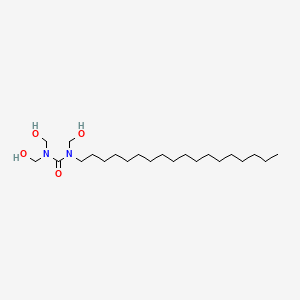
Trimethyloloctadecylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyloloctadecylurea is a synthetic organic compound known for its unique chemical structure and versatile applications It belongs to the class of urea derivatives, which are widely used in various industrial and scientific fields due to their stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyloloctadecylurea can be synthesized through a multi-step process involving the reaction of octadecylamine with formaldehyde and urea. The reaction typically occurs under controlled conditions, including specific temperatures and pH levels, to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Octadecylamine reacts with formaldehyde to form octadecylmethylolamine.
Step 2: Octadecylmethylolamine further reacts with urea to produce this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as crystallization or distillation to remove impurities and obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Trimethyloloctadecylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Trimethyloloctadecylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in drug delivery systems.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of trimethyloloctadecylurea involves its interaction with specific molecular targets and pathways. The compound’s urea core and functional groups allow it to bind to various biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Trimethylolpropane: Another multifunctional molecule with three hydroxyl groups, used in polymer chemistry.
Octadecylurea: A simpler urea derivative with an octadecyl chain, used in surfactants and emulsifiers.
Uniqueness: Trimethyloloctadecylurea is unique due to its combination of a urea core, three methylol groups, and a long octadecyl chain. This structure provides it with distinct properties and reactivity, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
CAS No. |
37224-10-5 |
|---|---|
Molecular Formula |
C22H46N2O4 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1,1,3-tris(hydroxymethyl)-3-octadecylurea |
InChI |
InChI=1S/C22H46N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-25)22(28)24(20-26)21-27/h25-27H,2-21H2,1H3 |
InChI Key |
WYFIXSDBJXLLNW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CO)C(=O)N(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


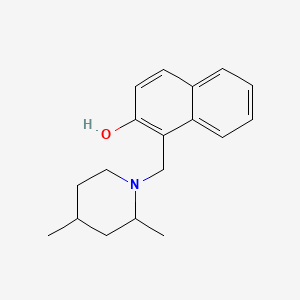

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
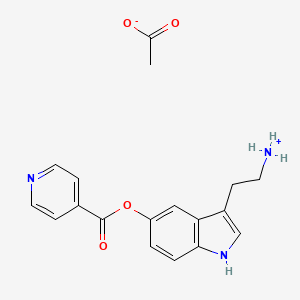
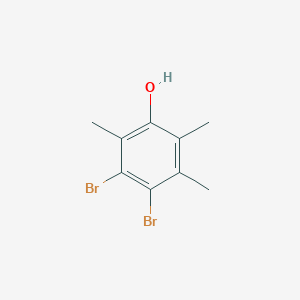


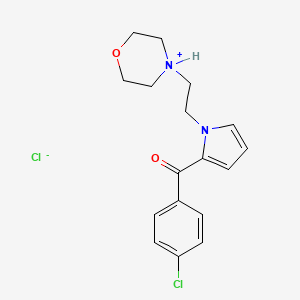
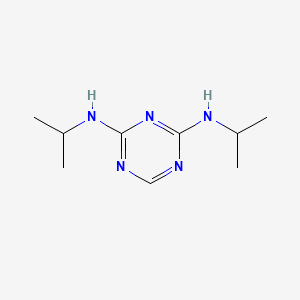
![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
